molecular formula C27H26ClN5OS B12033294 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B12033294
M. Wt: 504.0 g/mol
InChI Key: NXNKCNNOBFBMNW-STBIYBPSSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is a complex organic compound featuring a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.

    Condensation with Acetohydrazide: The final step involves the condensation of the triazole-sulfanyl intermediate with acetohydrazide in the presence of an aldehyde or ketone to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazide and aldehyde.

    Substitution: The triazole ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazides, aldehydes.

    Substitution: Various substituted triazoles and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its triazole ring is a common pharmacophore in many bioactive molecules.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. The hydrazone linkage can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability, while the chlorophenyl group increases its lipophilicity, potentially improving its bioavailability.

Properties

Molecular Formula

C27H26ClN5OS

Molecular Weight

504.0 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H26ClN5OS/c1-27(2,3)21-14-12-20(13-15-21)25-31-32-26(33(25)23-10-5-4-6-11-23)35-18-24(34)30-29-17-19-8-7-9-22(28)16-19/h4-17H,18H2,1-3H3,(H,30,34)/b29-17+

InChI Key

NXNKCNNOBFBMNW-STBIYBPSSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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